5-Iodobenzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZGMVAKCVJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodobenzofuran 2 Carboxylic Acid and Its Analogs
Advanced Synthetic Techniques and Conditions
One-Pot Reaction Sequences
One-pot reactions, which involve multiple sequential transformations in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for 5-Iodobenzofuran-2-carboxylic acid is not extensively documented, related methodologies for analogous structures provide a clear blueprint. For instance, a facile one-pot, three-step procedure has been developed for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. This process begins with a Williamson ether synthesis between a substituted salicylaldehyde (B1680747) and an appropriate quinoline (B57606) derivative, followed by hydrolysis of an ester group and an intramolecular cyclization to form the benzofuran (B130515) ring. This approach demonstrates the potential for constructing complex benzofuran-containing carboxylic acids in a single, streamlined sequence.
Another relevant one-pot approach involves the synthesis of 2,5-furandicarboxylic acid from 2-furoic acid through a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction. nih.gov This highlights the use of tandem catalytic processes to achieve complex transformations in one pot. The synthesis of 5-O-substituted 5H-chromeno[2,3-b]pyridines from salicylaldehydes and malononitrile (B47326) dimer in alcohol, where the solvent also acts as a reactant, further illustrates the ingenuity of one-pot designs. mdpi.com These examples underscore the feasibility of designing a one-pot synthesis for this compound, likely starting from 4-iodophenol (B32979) or a related iodinated precursor.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This is particularly beneficial for the synthesis of heterocyclic compounds like benzofurans. A notable example is the microwave-assisted Suzuki coupling of ethyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. researchgate.net This reaction, catalyzed by a 2-quinolinealdoxime-Pd(II)-complex, proceeds efficiently under microwave irradiation (200 W) at 150 °C in toluene (B28343), demonstrating the utility of this technology for functionalizing the 5-position of the benzofuran-2-carboxylate core. researchgate.net
The following table summarizes the conditions for the microwave-assisted Suzuki coupling of Ethyl 5-bromobenzofuran-2-carboxylate with Phenylboronic acid:
| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 15 | 95 |
| 0.5 | 20 | 92 |
| 0.1 | 23 | 97 |
| 0.01 | 30 | 88 |
| 0.001 | 30 | 67 |
Data sourced from a study on microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates. researchgate.net
Furthermore, microwave irradiation has been successfully employed for the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins via a Perkin rearrangement, significantly reducing reaction times compared to conventional heating. researchgate.net General microwave-assisted methods for the esterification and amidation of carboxylic acids are also well-established, providing efficient means to derivatize the carboxyl group of this compound. organic-chemistry.orgijprdjournal.com
Parallel Synthesis for Library Generation
Parallel synthesis is a key strategy in drug discovery and materials science for the rapid generation of a large number of compounds (a library) for screening purposes. google.comdoi.org This methodology allows for the systematic variation of different parts of a molecule's structure to explore the structure-activity relationship. The solution-phase parallel synthesis of a 121-member library of multi-substituted benzo[b]furans has been described. ntu.ac.uk This was achieved by preparing 3-iodobenzofurans, which were then subjected to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce diversity at the 3-position. ntu.ac.uk
A similar approach could be readily adapted for the generation of a library of this compound analogs. Starting with a common iodinated precursor, diversification could be achieved at various positions of the benzofuran ring through parallel cross-coupling reactions or by using a diverse set of building blocks in the initial ring-forming step. The generation of a 60-member library of 2,3-disubstituted benzopyrans from two aldehydes, six ketones, and five carboxylic acids further showcases the power of this approach for creating structural diversity. researchgate.net
Palladium-Catalyzed Coupling Reactions in Benzofuran Synthesis
Palladium-catalyzed reactions are central to the synthesis and functionalization of benzofurans. nih.govnih.gov The Suzuki-Miyaura coupling, as mentioned in the microwave-assisted synthesis section, is a prime example, enabling the formation of carbon-carbon bonds at specific positions of the benzofuran nucleus. researchgate.net
Another critical palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is frequently used in the synthesis of the benzofuran ring itself, often through a tandem coupling and cyclization process. nih.gov For instance, the reaction of an o-iodophenol with a terminal alkyne in the presence of a palladium-copper catalyst system can directly lead to the formation of a 2-substituted benzofuran. nih.gov
Furthermore, palladium catalysis is instrumental in the carbonylation of benzofurans. For example, the palladium-catalyzed synthesis of benzofuran-2(3H)-ones has been achieved using formic acid as a carbon monoxide source. dntb.gov.ua The direct C-H arylation of the benzofuran scaffold, directed by a removable directing group, has also been accomplished using palladium catalysis, allowing for the introduction of aryl groups at the C3 position. nih.gov These diverse palladium-catalyzed methodologies provide a powerful toolkit for both the construction and subsequent modification of the this compound scaffold.
Enantioselective Synthetic Approaches for Analogous Scaffolds
The development of enantioselective methods for the synthesis of chiral benzofuran derivatives is crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. While a direct enantioselective synthesis of this compound is not prominent in the literature, approaches for analogous structures demonstrate the feasibility of such transformations.
A notable example is the enantioselective synthesis of five-membered-ring atropisomers, including benzofuran biaryls, using a chiral Rh(III) complex. This C-H functionalization method allows for the creation of axial chirality with high enantioselectivity. ntu.ac.uk The following table shows the results for the enantioselective synthesis of benzofuran biaryl atropisomers: ntu.ac.uk
| Entry | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Rh1 | 64 | 76:24 |
| 2 | Rh2 | 85 | 90.5:9.5 |
| 3 | Rh3 | 92 | 91:9 |
| 4 | Rh4 | 79 | 87.5:12.5 |
| 5 | Rh5 | 85 | 90.5:9.5 |
Data adapted from a study on enantioselective synthesis of five-membered-ring atropisomers. ntu.ac.uk
Another approach involves an organocatalytic intramolecular double cyclization to construct the cyclopenta[b]benzofuran scaffold with excellent stereoselectivity. semanticscholar.org This method utilizes a combination of Brønsted base and N-heterocyclic carbene catalysis. Furthermore, palladium-catalyzed enantioselective C-H activation has been used to synthesize chiral benzofuranones from phenylacetic acid derivatives with high enantioselectivity. researchgate.net These examples of enantioselective catalysis on related benzofuran systems provide a strong foundation for the future development of asymmetric syntheses of chiral analogs of this compound.
Key Reagents and Catalytic Systems in Synthesis
N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination in organic synthesis. organic-chemistry.orgchemicalbook.comsioc-journal.cn It is a convenient and milder alternative to molecular iodine for the introduction of iodine atoms onto aromatic and heterocyclic rings. The iodination of benzofuran-2-carboxylic acid to produce this compound would likely proceed via an electrophilic aromatic substitution mechanism, with NIS serving as the electrophilic iodine source.
The reactivity of NIS can be significantly enhanced by the use of an acid catalyst. chemicalbook.com Trifluoroacetic acid is often used in catalytic amounts for the regioselective iodination of various aromatic compounds with NIS under mild conditions. organic-chemistry.org For deactivated aromatic compounds, stronger acid systems such as sulfuric acid can be employed to activate NIS for the iodination reaction. The synthesis of NIS itself is straightforward, often involving the reaction of succinimide (B58015) with iodine or a related iodine source. chemicalbook.com Given its established reactivity, NIS is a key reagent for the synthesis of this compound, likely by direct iodination of the parent benzofuran-2-carboxylic acid.
Chemical Reactivity and Transformation Mechanisms of 5 Iodobenzofuran 2 Carboxylic Acid Derivatives
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that readily participates in reactions to form a variety of acyl derivatives. Its reactivity is primarily centered around the electrophilic nature of the carbonyl carbon.
The cornerstone of the carboxylic acid's reactivity is the nucleophilic acyl substitution. libretexts.org This class of reaction involves the replacement of the hydroxyl (-OH) group with a different nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.org
However, the hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, direct substitution under neutral or basic conditions is often difficult. libretexts.org To facilitate the reaction, the carboxylic acid is typically "activated" by converting the -OH group into a better leaving group. A common method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting acid chloride is significantly more reactive towards nucleophiles due to the strong electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq
The activated form of 5-iodobenzofuran-2-carboxylic acid, typically the acid chloride, is a key intermediate for synthesizing various derivatives. uomustansiriyah.edu.iq
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) or, more commonly, by reacting the corresponding acid chloride with an alcohol. uomustansiriyah.edu.iqlibretexts.org This latter method is often preferred for its higher yields and milder conditions. For example, benzofuran-2-carboxylic acid derivatives have been converted to their corresponding ethyl esters. researchgate.net
Amides: Amides are readily prepared by the reaction of the acid chloride with ammonia, primary amines, or secondary amines. nih.govuomustansiriyah.edu.iq This reaction is typically fast and efficient. In one synthetic strategy, benzofuran-2-carboxylic acid was coupled with 8-aminoquinoline (B160924) (8-AQ) using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the corresponding amide, which served as a substrate for further functionalization. nih.govchemrxiv.org Similarly, various amide derivatives of benzodifuran-2-carboxylic acid have been synthesized by first converting the acid to its acid chloride with oxalyl chloride and then reacting it with different amines. nih.gov
Anhydrides: Acid anhydrides can be formed by the reaction of an acid chloride with a carboxylate salt. uomustansiriyah.edu.iq This allows for the synthesis of both symmetrical and unsymmetrical anhydrides.
The derivatization of this compound follows well-established mechanistic pathways.
Conversion to Acid Chloride: The reaction with thionyl chloride (SOCl₂) begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂. libretexts.org This is followed by the elimination of a chloride ion and a proton to form an acyl chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. A subsequent attack by the released chloride ion on the carbonyl carbon via a nucleophilic acyl substitution mechanism yields the final acid chloride, along with sulfur dioxide and hydrogen chloride. libretexts.org
Ester and Amide Formation: The formation of esters and amides from the acid chloride proceeds via the general nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile (an alcohol for esterification, an amine for amidation) attacks the highly electrophilic carbonyl carbon of the acid chloride. uomustansiriyah.edu.iq This leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final ester or amide product. libretexts.org These reactions are generally irreversible due to the formation of a stable product and often a byproduct (like HCl) that can be neutralized by a base. uomustansiriyah.edu.iq
Reactions Involving the Iodobenzofuran Moiety
The iodine atom at the C5 position and the C-H bonds on the benzofuran (B130515) scaffold provide opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed reactions.
While the iodine at C5 is the primary site for cross-coupling, the benzofuran ring itself can undergo C-H functionalization. Specifically, the C3 position of the furan (B31954) ring is a target for functionalization. Research has shown that by first converting benzofuran-2-carboxylic acid into an N-(quinolin-8-yl)benzofuran-2-carboxamide, the amide group can act as a directing group for palladium-catalyzed C-H arylation at the C3 position. nih.govchemrxiv.org This strategy allows for the introduction of various aryl and heteroaryl substituents adjacent to the carboxylate group. chemrxiv.org The C-H arylation protocol was found to be effective with aryl iodides, particularly those with electron-donating substituents. nih.gov
Table 1: C-H Arylation of N-(Quinolin-8-yl)benzofuran-2-carboxamide with Aryl Iodides
| Aryl Iodide | Catalyst | Time (h) | Yield (%) | Citation |
| 4-Iodoanisole | 10 mol% Pd(OAc)₂ | 7 | 86 | nih.gov |
| 5-Iodo-meta-xylene | 10 mol% Pd(OAc)₂ | 14 | 76 | nih.gov |
| 4-Iodotoluene | 10 mol% Pd(OAc)₂ | 14 | 88 | nih.gov |
Reaction conditions involved the 8-AQ amide substrate, aryl iodide, and Ag₂CO₃ in toluene (B28343) at 130 °C.
The carbon-iodine bond at the C5 position is highly susceptible to a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. tezu.ernet.in
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling the aryl iodide with an aryl- or vinylboronic acid or ester. tezu.ernet.inresearchgate.net Studies on the closely related ethyl 5-bromobenzofuran-2-carboxylate have demonstrated efficient Suzuki coupling with a range of arylboronic acids using a palladium complex as a catalyst under microwave irradiation. researchgate.net The reaction proceeds with high yields, tolerating various functional groups on the boronic acid partner. Given that C-I bonds are generally more reactive than C-Br bonds in such couplings, this compound derivatives are expected to be excellent substrates for this transformation.
Table 2: Suzuki-Miyaura Coupling of Methyl 5-Bromobenzofuran-2-carboxylate with Arylboronic Acids
| Arylboronic Acid | Product | Time (min) | Yield (%) | Citation |
| Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 23 | 97 | researchgate.net |
| 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 20 | 95 | researchgate.net |
| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 25 | 96 | researchgate.net |
| 4-(Trifluoromethyl)phenylboronic acid | Methyl 5-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxylate | 25 | 92 | researchgate.net |
Reactions were conducted with the bromide, 1.2 equivalents of boronic acid, Cs₂CO₃ as base, and a Pd(II)-complex catalyst in toluene under microwave heating at 150 °C.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne. tezu.ernet.inbeilstein-journals.org This provides a direct route to introduce alkynyl functionalities onto the benzofuran core, which can serve as versatile handles for further transformations. Standard conditions typically involve a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt, and a base such as an amine. beilstein-journals.org
Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, again catalyzed by a palladium complex. tezu.ernet.inresearchgate.net This allows for the vinylation of the C5 position, extending the carbon framework and introducing further reactive sites into the molecule.
Specific Transformations and Rearrangements
The carboxylic acid group at the 2-position of the benzofuran ring can be removed through decarboxylation reactions. While simple heating is often insufficient for the decarboxylation of many aromatic carboxylic acids, the presence of the heteroatom in the benzofuran ring and the potential for catalysis can facilitate this transformation. libretexts.org
A notable method for the decarboxylation of heteroaromatic carboxylic acids, including those based on a benzofuran scaffold, involves silver catalysis. organic-chemistry.orgnih.govacs.orgacs.org Specifically, the use of silver(I) carbonate (Ag₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective. organic-chemistry.orgnih.govacs.org This method is often milder than traditional high-temperature, copper-based decarboxylation procedures. acs.org The reaction is believed to proceed through an organosilver intermediate, which is then protonated to yield the decarboxylated product. acs.org The addition of a catalytic amount of a weak acid, like acetic acid, can sometimes be beneficial. organic-chemistry.orgnih.govacs.org
This silver-catalyzed protodecarboxylation has been successfully applied to a variety of heteroaromatic carboxylic acids, demonstrating its potential utility for the decarboxylation of this compound to yield 5-iodobenzofuran. The reaction's success can be influenced by the electronic nature of the heterocyclic ring and the presence of other substituents. organic-chemistry.orgacs.org
Table 2: Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids
| Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzofuran-2-carboxylic acid | Ag₂CO₃, Acetic Acid | DMSO | 140 | 85 | acs.org |
| Thiophene-2-carboxylic acid | Ag₂CO₃, Acetic Acid | DMSO | 120 | 98 | acs.org |
| Quinoline-2-carboxylic acid | Ag₂CO₃, Acetic Acid | DMSO | 140 | 99 | acs.org |
| Furan-2-carboxylic acid | Ag₂CO₃ | DMSO | 120 | Volatile | acs.org |
This table showcases the applicability of silver-catalyzed decarboxylation to various heteroaromatic systems, including benzofuran-2-carboxylic acid.
The benzofuran scaffold, while generally stable, can undergo ring-opening and subsequent recyclization reactions under certain conditions, leading to the formation of different heterocyclic or carbocyclic structures. These transformations often involve the cleavage of the C2-O bond of the furan ring.
Acid-catalyzed ring transformations of benzofuran derivatives have been reported. For example, benzofuranyl carbinols, in the presence of a Brønsted acid and a 1,3-dicarbonyl compound, can undergo ring opening of the benzofuran followed by a recyclization to form highly substituted furans. nih.govacs.org This process involves the initial formation of a stabilized carbocation, which triggers the cleavage of the endocyclic C-O bond. The resulting phenolic intermediate can then participate in a cascade of reactions, including a Fries-type rearrangement and Michael addition, ultimately leading to a new ring system. rsc.org In some instances, acid treatment of substituted benzofurans can lead to the formation of other benzofuran isomers or more complex fused systems. rsc.org
Base-mediated ring opening is also a known transformation for certain benzofuran derivatives. For instance, 3-aroylbenzofurans can undergo ring opening upon treatment with a base. acs.org The mechanism is proposed to involve a Michael-type addition of a hydroxide (B78521) anion to the C2 position of the benzofuran ring, leading to the cleavage of the C2-O bond and the formation of a phenoxide intermediate. This intermediate can then be trapped by electrophiles or undergo further rearrangements. acs.org
These ring-opening and recyclization reactions highlight the latent reactivity of the benzofuran core in this compound derivatives and offer pathways to structurally diverse molecules that may not be accessible through more direct synthetic routes.
Table 3: Examples of Benzofuran Ring Transformations
| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |
| Benzofuranyl carbinol | Acetylacetone, p-TsOH, CH₂Cl₂, rt | Polysubstituted furan | Acid-catalyzed ring opening/recyclization | nih.govacs.org |
| 3-Benzoylbenzofuran | K₂CO₃, DMF, 140 °C | 2-Phenylbenzofuran | Base-mediated ring opening and deformylative cyclization | acs.org |
| 6-Acetoxy-β-pyrone and Phenol | Bi(OTf)₃, DCE, 80 °C | 2-Benzofuranyl-3-hydroxyacetone | Acid-catalyzed cascade including ring-opening aromatization | rsc.org |
This table provides examples of the types of ring transformations that benzofuran scaffolds can undergo.
Advanced Spectroscopic and Structural Characterization Techniques
Mass Spectrometry
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of 5-Iodobenzofuran-2-carboxylic acid, offering insights into its molecular formula and structural components.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the compound's exact molecular formula from other potential formulas with the same nominal mass.
For this compound (C₉H₅IO₃), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision. HRMS analysis would involve ionizing the molecule, often using techniques like electrospray ionization (ESI), and measuring the resultant ion's m/z value. The experimentally determined mass is then compared to the theoretical mass, with a close match confirming the elemental formula. This technique is crucial for differentiating the target compound from isomers or impurities. nih.govmdpi.com
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₉H₅IO₃ | 287.9334 |
| [M+H]⁺ | C₉H₆IO₃ | 288.9412 |
| [M+Na]⁺ | C₉H₅INaO₃ | 310.9232 |
This interactive table outlines the theoretical exact masses for various ions of this compound, which would be confirmed via HRMS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar, high-boiling-point compounds like this compound is challenging. Its carboxylic acid functional group makes it non-volatile and prone to thermal degradation in the GC injector and column.
To overcome this, derivatization is typically required. researchgate.net The carboxylic acid is converted into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This derivative can then be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a fragmentation pattern (mass spectrum) for identification.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak corresponding to the derivative. Key fragmentation pathways for carboxylic acid derivatives often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org A characteristic fragmentation would be the loss of the alkoxy group (e.g., -OCH₃ for a methyl ester) to form a stable acylium ion (R-CO⁺). libretexts.org Based on the spectrum of the parent compound, Benzofuran-2-carboxylic acid, other expected fragments would arise from the cleavage of the benzofuran (B130515) ring system. nist.gov
Table 2: Expected Key Fragments in EI-MS of Derivatized this compound (Methyl Ester)
| Fragment Description | Structure | Expected m/z |
|---|---|---|
| Molecular Ion [M]⁺ | C₁₀H₇IO₃ | 302 |
| Loss of Methoxy Radical (-•OCH₃) | [M - 31]⁺ | 271 |
| Loss of Carbon Monoxide (-CO) from [M - 31]⁺ | [M - 31 - 28]⁺ | 243 |
This interactive table presents the anticipated major mass fragments for the methyl ester derivative of the title compound, which are critical for its identification via GC-MS.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated system and photophysical behavior.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons to higher energy orbitals. For aromatic and conjugated systems like this compound, these absorptions typically occur in the 200–400 nm range. The core benzofuran ring system provides significant conjugation. libretexts.org
The UV-Vis spectrum of the parent compound, Benzofuran-2-carboxylic acid, shows distinct absorption maxima. nist.gov The introduction of an iodine atom at the 5-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating resonance effect and the influence of the heavy iodine atom on the electronic structure. Carboxylic acids without further conjugation typically absorb around 210 nm, but the extended π-system of the benzofuran moiety pushes the absorption to much higher wavelengths. libretexts.orgresearchgate.net
Table 3: UV-Vis Absorption Data for Benzofuran-2-carboxylic acid in Ethanol
| Absorption Maxima (λmax) |
|---|
| 299 nm |
Source: NIST Chemistry WebBook. nist.gov This interactive table shows the absorption maxima for the parent compound. For this compound, these peaks are expected to be shifted to slightly longer wavelengths.
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent. The benzofuran scaffold itself is a fluorophore. However, the photophysical properties of this compound would be significantly influenced by the presence of the iodine atom.
The "heavy-atom effect" is a well-known phenomenon where the presence of a heavy atom, such as iodine, enhances the rate of intersystem crossing (ISC). ISC is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). This process competes with fluorescence (emission from S₁), thereby quenching or reducing the fluorescence quantum yield. Therefore, it is anticipated that this compound would exhibit weak fluorescence, if any, compared to its non-iodinated counterpart due to efficient ISC promoted by the iodine atom.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise coordinates of each atom in the molecule and in the crystal lattice.
A successful crystallographic analysis of this compound would reveal:
Molecular Conformation: The planarity of the benzofuran ring system and the orientation of the carboxylic acid group.
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the molecular connectivity.
Intermolecular Interactions: The arrangement of molecules in the crystal, which is governed by non-covalent forces. A key feature would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form centrosymmetric dimers. nih.gov
Halogen Bonding: The iodine atom could participate in halogen bonding interactions (C-I···O), further influencing the crystal packing arrangement.
However, obtaining high-quality crystals of such compounds can be challenging due to factors like limited solubility. mdpi.com To date, a public crystal structure for this compound has not been reported.
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Bond Lengths | e.g., C=O, C-O, C-I, C-C bonds. |
| Bond Angles | e.g., O-C=O angle of the carboxylic acid. |
| Torsion Angles | Describing the orientation of substituents relative to the ring. |
This interactive table summarizes the critical structural data that would be determined from a successful X-ray crystallographic study.
Advanced Spectroscopic and Structural Characterization of this compound
While specific experimental data from advanced spectroscopic and structural analyses for the compound this compound are not extensively available in public-domain scientific literature, this article outlines the principles and applications of key characterization techniques that are fundamental to understanding its solid-state structure and intermolecular interactions. The methodologies described are standard in modern chemical crystallography and would be applicable to this compound.
The precise three-dimensional arrangement of atoms and molecules in a crystal, along with the nature and strength of intermolecular forces, dictates the macroscopic properties of a material. For a compound like this compound, techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis are indispensable for a complete structural elucidation.
Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive analytical technique that provides definitive information about the internal lattice of crystalline substances. carleton.edu By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is generated. This pattern is a direct consequence of the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in a regular, repeating lattice. carleton.educreative-biostructure.com
The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal), the space group (the symmetry operations that describe the arrangement of molecules), and the precise coordinates of every atom within the asymmetric unit. creative-biostructure.com This information enables the calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation and the relative configuration of its stereocenters. nih.gov For chiral molecules crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration, which is crucial in pharmaceutical and biological contexts. nih.goved.ac.uk
While specific crystallographic data for this compound is not presently available, a typical analysis would yield data similar to what is presented in the illustrative table below, based on studies of related benzofuran derivatives. researchgate.net
Illustrative Crystallographic Data Table
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₅IO₃ |
| Formula Weight | 288.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined as the region where the electron density of the sum of spherical atoms for the molecule (the pro-molecule) is greater than or equal to the electron density of all other molecules in the crystal (the pro-crystal).
This surface can be color-mapped with various properties to highlight different aspects of intermolecular contacts. A commonly used property is the normalized contact distance, dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. The dnorm surface displays a red-white-blue color scheme, where red spots indicate contacts shorter than the sum of van der Waals radii (often hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.govmdpi.com
Illustrative Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Value |
| O···H / H···O | Value |
| I···H / H···I | Value |
| C···H / H···C | Value |
| I···O / O···I | Value |
| C···C (π–π) | Value |
| Other | Value |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For 5-Iodobenzofuran-2-carboxylic acid, these methods elucidate its electronic behavior, preferred spatial arrangements, and spectroscopic characteristics.
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies on the closely related parent compound, 1-benzofuran-2-carboxylic acid, using the B3LYP/6-311++G(d,p) level of theory, provide a strong model for understanding the 5-iodo derivative. nih.govresearchgate.net The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua For benzofuran (B130515) carboxylic acids, the MEP typically shows a negative potential (red and yellow regions) around the oxygen atoms of the carboxylic group, indicating these are the most probable sites for electrophilic attack. The hydrogen atom of the hydroxyl group usually shows a positive potential (blue region), marking it as a site for nucleophilic attack. researchgate.net
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors quantify the molecule's stability and reactivity. researchgate.net
Table 1: Predicted Global Reactivity Descriptors for 1-Benzofuran-2-carboxylic acid This table is based on data for the parent compound 1-benzofuran-2-carboxylic acid and serves as an approximation for the 5-iodo derivative.
| Parameter | Definition | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.366 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.632 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.734 |
| Ionization Potential (I) | -EHOMO | 6.366 |
| Electron Affinity (A) | -ELUMO | 1.632 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.999 |
| Chemical Hardness (η) | (EHOMO - ELUMO) / 2 | 2.367 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.374 |
Source: Data adapted from computational studies on 1-benzofuran-2-carboxylic acid. researchgate.net
Conformational Analysis and Equilibrium Studies of Carboxylic Acid Moieties
The conformational landscape of this compound is critical for understanding its interactions and properties. The primary flexible bond is the C-C bond connecting the carboxylic acid group to the benzofuran ring. Conformational analysis, often performed via Potential Energy Surface (PES) scans, calculates the energy of the molecule as this bond's dihedral angle is rotated. researchgate.net
For benzofuran-2-carboxylic acid derivatives, the planar conformation, where the carboxylic acid group is coplanar with the benzofuran ring, is generally the most stable due to favorable electronic conjugation. Furthermore, like many carboxylic acids, these molecules readily form stable hydrogen-bonded cyclic dimers, particularly in the solid state or in non-polar solvents. researchgate.net DFT calculations on the monomer and dimer forms of 1-benzofuran-2-carboxylic acid show that the dimer is significantly stabilized by the formation of two strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This dimerization has a notable effect on the molecule's vibrational spectra.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structural confirmation.
Infrared (IR) Frequencies: DFT calculations are widely used to compute the vibrational frequencies of molecules. researchgate.net The calculated frequencies for the parent 1-benzofuran-2-carboxylic acid show excellent agreement with experimental FT-IR spectra. researchgate.net Key vibrational modes include the O-H stretch of the carboxylic acid, which is very broad in the experimental spectrum due to hydrogen bonding (typically 2500-3300 cm⁻¹), and the sharp, strong C=O carbonyl stretch (around 1710-1760 cm⁻¹). libretexts.org The presence of the heavy iodine atom in the 5-position would be expected to shift the frequencies of vibrations involving the benzene (B151609) portion of the ring system.
Table 2: Predicted and Experimental IR Frequencies for Key Functional Groups of Benzofuran-2-Carboxylic Acid This table is based on data for the parent compound 1-benzofuran-2-carboxylic acid and serves as an approximation for the 5-iodo derivative.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |
| ν(O-H) | 3580 (monomer) | ~3000 (broad) | O-H stretching in carboxylic acid |
| ν(C=O) | 1750 (monomer) | 1683 | C=O stretching in carboxylic acid |
| ν(C-O) | 1319 | 1296 | C-O stretching in carboxylic acid |
| δ(O-H) | 1238 | 1420 | O-H in-plane bending |
| Ring Vibrations | 1500-1600 | 1500-1600 | C=C stretching in aromatic/furan (B31954) rings |
Source: Data adapted from computational and experimental studies on 1-benzofuran-2-carboxylic acid. researchgate.netderpharmachemica.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum mechanical approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov For this compound, the acidic proton of the -COOH group is expected to have a chemical shift far downfield, typically around 12 ppm, though this is dependent on solvent and concentration. libretexts.org The protons on the aromatic ring would show shifts influenced by the electron-withdrawing nature of the iodine and the carboxylic acid group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are estimated values based on general principles and data for similar structures. Exact values require specific GIAO calculations.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | ~12.0 | ~165-170 |
| H3 | ~7.3-7.5 | ~112-115 |
| H4 | ~7.8-8.0 | ~125-130 |
| C5 | - | ~90-95 (Iodo-substituted) |
| H6 | ~7.5-7.7 | ~128-132 |
| H7 | ~7.6-7.8 | ~115-120 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movement of atoms and molecules over time, providing a view of the dynamic nature of the compound that is not available from static QM calculations.
Investigation of Dynamic Behavior and Solvent Effects
Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's atoms from a reference structure (usually the initial, energy-minimized structure). A stable RMSD value over time indicates that the molecule has reached equilibrium and is not undergoing major conformational changes. lew.ro
Radius of Gyration (Rg): Represents the compactness of the molecule. Fluctuations in Rg can indicate unfolding or significant conformational shifts. lew.ro
These simulations would reveal how water molecules arrange around the polar carboxylic acid head and the more nonpolar iodobenzofuran ring, providing insights into its solubility and dynamic stability in an aqueous environment.
Ligand-Protein Interaction Dynamics (excluding clinical outcomes)
To understand how this compound might interact with a biological target, such as an enzyme, a two-step computational approach is often used: molecular docking followed by MD simulation. nih.govbiointerfaceresearch.com
Molecular Docking: This first step predicts the preferred binding orientation of the ligand within the active site of a protein. researchgate.net The process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. Docking studies on the parent 1-benzofuran-2-carboxylic acid have shown its ability to fit into the active sites of proteins, forming key interactions like hydrogen bonds via its carboxylic acid group. nih.gov
Molecular Dynamics of the Complex: Following docking, an MD simulation of the ligand-protein complex is performed. nih.govut.ac.ir This simulation assesses the stability of the predicted binding pose over time. By analyzing the trajectory, researchers can identify:
Stable and Transient Interactions: Which hydrogen bonds or hydrophobic interactions are consistently maintained throughout the simulation versus those that are short-lived. lew.ro
Residual Fluctuations (RMSF): The fluctuation of individual amino acid residues in the protein, which can indicate which parts of the protein become more or less flexible upon ligand binding. lew.ro
Binding Free Energy: More advanced calculations, like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be performed on the MD trajectory to provide a more accurate estimate of the binding free energy of the complex. nih.gov
These simulations provide a dynamic picture of the molecular recognition process between the ligand and its target protein.
Cheminformatics and Molecular Modeling
Cheminformatics and molecular modeling are integral to modern medicinal chemistry, enabling the prediction of how a compound like this compound might interact with biological targets. These computational approaches accelerate the drug discovery process by identifying promising candidates and guiding their optimization.
Molecular Docking Studies for Binding Interactions with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding interactions of potential drug candidates like derivatives of this compound with their biomolecular targets.
For instance, benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic and used to design novel inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key player in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov Docking studies of designed inhibitors revealed crucial interactions within the LYP active site. nih.gov Similarly, in the pursuit of inhibitors for the inflammatory kinases TBK1 and IKKε, docking calculations were utilized alongside the X-ray structure of TBK1 bound to amlexanox (B1666007) to guide the synthesis of new analogs. nih.gov
In another study, molecular docking was employed to investigate the binding of 5-bromoindole-2-carboxylic acid hydrazone derivatives to the VEGFR-2 tyrosine kinase domain. researchgate.net The results indicated that certain derivatives, such as 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide, exhibited favorable binding energies. researchgate.net Docking studies have also been instrumental in evaluating the potential of benzoic acid derivatives as antiviral agents against the SARS-CoV-2 main protease. nih.gov These studies predict the binding affinity and interactions with amino acid residues in the active site, providing insights for developing new therapeutic agents. nih.gov
The power of molecular docking is further exemplified in the study of benzofuran derivatives as potential anticancer agents targeting PI3K and VEGFR-2. nih.govresearchgate.net Computational docking helped to estimate the binding affinity and understand the interactions of the synthesized compounds with these kinase domains. nih.govresearchgate.net Likewise, in the development of anticonvulsant agents based on a benzofuran-acetamide scaffold, docking studies were used to elucidate the binding mode of the most active compounds. researchgate.net
A summary of representative molecular docking studies involving benzofuran-related scaffolds is presented in the interactive table below.
| Compound/Scaffold | Target Protein | Key Findings |
| Benzofuran-2-carboxylic acid derivatives | Lymphoid-tyrosine phosphatase (LYP) | Identified as a potent pTyr mimic, leading to the design of novel LYP inhibitors for cancer immunotherapy. nih.gov |
| Amlexanox analogues | TANK-binding kinase 1 (TBK1) | Docking guided the synthesis of analogues with enhanced potency and selectivity. nih.gov |
| 5-Bromoindole-2-carboxylic acid hydrazones | VEGFR-2 tyrosine kinase | Revealed derivatives with strong binding affinities. researchgate.net |
| Benzofuran hybrids | PI3K/VEGFR-2 | Estimated binding affinities and guided the design of dual inhibitors. nih.govresearchgate.net |
| Benzofuran-acetamide derivatives | Not specified | Elucidated the binding mode of potent anticonvulsant agents. researchgate.net |
Pharmacophore Modeling for Structural Feature Identification
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. youtube.com This technique is invaluable for virtual screening and designing new molecules with desired pharmacological properties.
A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. youtube.comnih.gov For example, a pharmacophore model developed for anticonvulsant compounds derived from a benzofuran-acetamide scaffold identified key inter-feature distance constraints. researchgate.net The most active compound in the series was successfully overlaid onto this model, validating its predictive power. researchgate.net
In the quest for dual inhibitors of EGFR and VEGFR2, ligand-based pharmacophore models were created for each target. mdpi.com The EGFR model consisted of one hydrophobic group, three aromatic groups, two hydrogen bond acceptors, and one hydrogen bond donor, while the VEGFR2 model comprised one hydrophobic group, one aromatic group, one hydrogen bond acceptor, and one hydrogen bond donor. mdpi.com These models were then used to screen a database of compounds to identify potential dual inhibitors. mdpi.com
Pharmacophore modeling has also been applied to design potential factor Xa inhibitors from aryl amidino isoxazoline (B3343090) derivatives. researchgate.net The best quantitative pharmacophore model, which showed a high correlation coefficient, consisted of two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature. researchgate.net This model was subsequently validated and used to guide the design of new, potentially more active molecules. researchgate.net
The key features of representative pharmacophore models are summarized in the interactive table below.
| Target/Compound Class | Key Pharmacophoric Features | Application |
| Anticonvulsant benzofuran-acetamides | Not specified | Guided the design of new anticonvulsant agents. researchgate.net |
| EGFR inhibitors | 1 hydrophobic, 3 aromatic, 2 H-bond acceptors, 1 H-bond donor | Virtual screening for dual EGFR/VEGFR2 inhibitors. mdpi.com |
| VEGFR2 inhibitors | 1 hydrophobic, 1 aromatic, 1 H-bond acceptor, 1 H-bond donor | Virtual screening for dual EGFR/VEGFR2 inhibitors. mdpi.com |
| Factor Xa inhibitors (isoxazoline derivatives) | 2 H-bond donors, 1 hydrophobic aromatic, 1 ring aromatic | Guided the design of potential factor Xa inhibitors. researchgate.net |
Structure-Activity Relationship (SAR) Derivations using Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational methods play a significant role in deriving these relationships, often in conjunction with experimental data.
For benzofuran derivatives, SAR studies have been crucial in identifying key structural features for various biological activities. For instance, in the development of angiogenesis inhibitors, it was found that the specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is essential for inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. nih.gov
In the context of anticancer activity, SAR studies have highlighted the importance of substituents at specific positions of the benzofuran core. mdpi.comnih.gov For example, substitutions at the C-2 position, such as ester or heterocyclic rings, have been found to be crucial for cytotoxic activity. mdpi.com Furthermore, the addition of a halogen atom, like the iodine in this compound, can significantly influence the biological profile. nih.gov The presence of a halogen at the 3-position of the benzofuran ring has been shown to promote cytotoxicity toward certain cancer cell lines. nih.gov
Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are powerful tools for deriving SAR. researchgate.net In a study on benzofuran derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), 3D-QSAR models were generated to predict the biological activity of new molecules, indicating that the designed compounds had higher inhibitory activity than the most active synthesized molecule. researchgate.net
The table below summarizes key SAR findings for benzofuran derivatives.
| Biological Activity | Key Structural Features/Modifications |
| Angiogenesis Inhibition | Specific arrangement of methyl, acrylate, and carboxylate groups. nih.gov |
| Anticancer (general) | Ester or heterocyclic ring substitutions at the C-2 position. mdpi.com |
| Anticancer (cytotoxicity) | Halogen atom at the 3-position of the benzofuran ring. nih.gov |
| LSD1 Inhibition | Computationally designed substitutions leading to higher predicted activity. researchgate.net |
Computational Approaches to Scaffold Generation and Analysis
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govacs.org Computational methods are increasingly used to generate and analyze novel molecular scaffolds, aiming to explore new chemical space and identify promising starting points for drug discovery.
The synthesis of diverse libraries of compounds based on the benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds has been reported, utilizing building blocks such as salicylaldehydes, aryl boronic acids, or aryl halides, and amines. acs.org Computational analysis of these libraries can help in understanding the structural diversity and potential biological activities of the generated compounds.
The development of new synthetic methods, often guided by computational insights, allows for the creation of elaborate benzofuran derivatives. For example, a combination of C–H arylation and transamidation chemistry has been used to synthesize structurally complex C3-substituted benzofuran-2-carboxamides from benzofuran-2-carboxylic acid. nih.gov
The benzofuran nucleus is a core component of several clinically approved drugs, demonstrating its importance as a scaffold. nih.gov Computational analysis of the structural features of these successful drugs can provide valuable information for the design of new therapeutic agents based on the benzofuran scaffold.
Scaffold Hopping Strategies and Lead Optimization Methodologies
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different one while maintaining its biological activity. nih.gov This approach is used to discover novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable metabolic profile. rsc.org
The benzofuran scaffold itself can be a result of a scaffold hopping strategy or can serve as a starting point for one. For instance, in the development of inhibitors for Mycobacterium tuberculosis Pks13, a benzofuran derivative was initially identified as a potent inhibitor but had cardiotoxicity issues. nih.gov A scaffold hopping approach led to the discovery of a benzoxazole (B165842) scaffold that targeted the same enzyme domain but with potentially improved safety. nih.gov
Computational methods are often employed to guide scaffold hopping. For example, topological pharmacophore models derived from known inhibitors can be used to search for new scaffolds that fit the pharmacophore but have a different chemical structure. nih.gov
Research Applications and Scaffolds in Interdisciplinary Fields
Applications in Medicinal Chemistry Research (focused on mechanism and in vitro activity)
The inherent biological activity of the benzofuran (B130515) nucleus makes it a privileged structure in drug discovery. Derivatives of 5-Iodobenzofuran-2-carboxylic acid are investigated for their potential to interact with various biological targets, leveraging mechanisms that range from receptor modulation to enzyme inhibition.
The benzofuran-2-carboxylic acid scaffold is a key building block in the synthesis of ligands for various central nervous system receptors, with a notable focus on sigma (σ) receptors. googleapis.com Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular proteins involved in numerous cellular functions and are implicated in neurological disorders and cancer. googleapis.com
Patents and research literature describe how benzofuran 2-carboxamide (B11827560) moieties can be N-arylated or N-alkylated to produce potent sigma receptor ligands. googleapis.com For instance, derivatives synthesized from 3-methylbenzofuran-2-carboxylic acid have shown high affinity for both σ1 and σ2 receptors. googleapis.com The rigid structure of the benzofuran core is crucial for orienting substituents to achieve effective interaction with the receptor binding sites. Furthermore, research has demonstrated the synthesis of high-affinity, selective sigma ligands based on a 1-benzofuran-2-ylmethyl-4-benzylpiperazine structure, which originates from benzofuran-2-carboxylic acid. researchgate.net These ligands are being developed as radiotracers for imaging with Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), highlighting the scaffold's importance in creating probes for in vivo studies of sigma receptor distribution and function. researchgate.netgoogle.comgoogle.com The introduction of specific substituents, such as fluorine on the benzofuran ring, can enhance properties like lipophilicity and blood-brain barrier penetration, which is critical for developing effective central nervous system probes.
The benzofuran-2-carboxylic acid framework serves as a foundational structure for designing inhibitors against a range of clinically relevant enzymes.
Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): The benzofuran salicylic (B10762653) acid scaffold has been successfully transformed into highly potent and selective inhibitors of mPTPB, a key virulence factor for Mycobacterium tuberculosis. nih.govchemimpex.com Although not the exact 5-iodo derivative, research on 6-hydroxy-benzofuran-5-carboxylic acid has yielded inhibitors with IC₅₀ values as low as 38 nM. chemimpex.com These inhibitors demonstrate high selectivity (over 50-fold) against a panel of other protein tyrosine phosphatases (PTPs). chemimpex.com Mechanistically, these compounds function within the host macrophage cytosol to reverse the immune-suppressing effects of mPTPB, restoring the cell's ability to secrete interleukin-6 (IL-6) and undergo apoptosis, which are crucial responses for combating the infection. chemimpex.com
Epidermal Growth Factor Receptor (EGFR): While direct inhibition by this compound is not extensively documented, the broader benzofuran scaffold is prominent in cancer research, including the development of agents targeting pathways involving EGFR. nih.gov For example, quinazolinone-based benzofuran derivatives have been synthesized, drawing inspiration from established EGFR inhibitors like gefitinib (B1684475) and erlotinib, which feature a quinazolinone core. nih.gov Additionally, precursors like 4-bromo-7-fluoro-benzofuran-2-carboxylic acid are used in the synthesis of inhibitors for oncogenic proteins such as KRas, which is often mutated in cancers that can be resistant to EGFR inhibitors. google.com
HIV-1 Integrase: The benzofuran-2-carboxylic acid structure has been identified as a potential scaffold for HIV-1 integrase inhibitors. bindingdb.org The integrase enzyme is essential for inserting viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. ontosight.aiingentaconnect.com Screening databases indicate that benzofuran-2-carboxylic acid itself is recognized as a potential inhibitor of this enzyme. bindingdb.org This suggests that the scaffold's chelating ability, a common feature of integrase inhibitors that coordinate with magnesium ions in the active site, could be exploited for developing more potent derivatives. ingentaconnect.com
Urease: The application of the benzofuran-2-carboxylic acid scaffold as a direct urease inhibitor is not prominently featured in available research. While various heterocyclic compounds are explored for this purpose, the specific inhibitory activity of this benzofuran derivative against urease is not well-established in the reviewed literature. researchgate.netnih.govgoogle.com
| Enzyme Target | Scaffold Example | Inhibitory Activity (IC₅₀) | Mechanism/Significance | Reference |
|---|---|---|---|---|
| mPTPB | 6-Hydroxy-benzofuran-5-carboxylic acid derivative | 38 nM | Potent and selective inhibition; restores host cell immune response. | chemimpex.com |
| HIV-1 Integrase | Benzofuran-2-carboxylic acid | Identified as a screening hit | Potential scaffold for developing novel antiretroviral agents. | bindingdb.org |
| Tubulin Polymerization | Benzofuran-triazole carboxamide derivative (17g) | 0.57 - 5.7 µM | Inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | researchgate.net |
Benzofuran derivatives are widely investigated for their cytotoxic effects against various cancer cell lines. nih.gov The mechanisms underlying this activity are diverse and often involve the modulation of key signaling pathways that control cell proliferation and survival. One of the critical pathways targeted by benzofuran-based compounds is the nuclear factor-kappa B (NF-κB) signaling cascade. scilit.com
The NF-κB pathway is a central regulator of inflammation and is often dysregulated in cancer, promoting cell survival and proliferation. nih.gov Research on novel hybrid compounds linking a benzofuran backbone to other heterocyclic moieties, such as piperazine, has demonstrated significant anti-inflammatory and cytotoxic activity. scilit.com In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells showed that these benzofuran hybrids could effectively inhibit the NF-κB signaling pathway. scilit.com This inhibition was evidenced by a dose-dependent reduction in the phosphorylation levels of key pathway components, including IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB. scilit.com Consequently, the production of pro-inflammatory factors regulated by NF-κB, such as nitric oxide (NO), COX-2, TNF-α, and IL-6, was significantly downregulated. scilit.com This demonstrates that the benzofuran scaffold can be used to create potent inhibitors of the NF-κB pathway, providing a mechanistic basis for their observed in vitro cytotoxic and anti-inflammatory effects.
The benzofuran ring system is a core component of numerous synthetic and natural compounds exhibiting antimicrobial and antifungal properties. gneechem.com This has spurred research into various derivatives of benzofuran-2-carboxylic acid for their potential to combat pathogenic microbes.
Antimicrobial Activity: Derivatives of benzofuran carboxylic acids have been tested against a range of bacteria. For example, studies on 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives showed that some phenolic esters of this compound were as potent as the antibiotic ampicillin (B1664943) against Gram-positive bacteria like Enterococcus sp. and Staphylococcus aureus. bham.ac.uk The structural modifications on the core scaffold play a crucial role in determining the spectrum and potency of the antibacterial action.
Antifungal Activity: The benzofuran scaffold is present in amiodarone, a drug known to have potent antifungal effects. gneechem.com This has led to the synthesis and evaluation of simpler benzofuran derivatives to identify the key structural features responsible for this activity. Studies have shown that certain derivatives of benzofuran carboxylic acids inhibit the growth of pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. gneechem.com While the exact mechanism is not fully elucidated, it is suggested to involve changes in cytoplasmic calcium concentration, a process linked to the antifungal action of amiodarone. gneechem.com The addition of halogen atoms, such as bromine, to the benzofuran ring has been shown to drastically increase antifungal activity in some cases. gneechem.com
| Activity Type | Scaffold Example | Target Organisms | Observed Effect | Reference |
|---|---|---|---|---|
| Antimicrobial | Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid | Enterococcus sp., Staphylococcus aureus | Activity equipotent to ampicillin. | bham.ac.uk |
| Antifungal | Benzofuran derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Inhibition of fungal growth. | gneechem.com |
| Antifungal | Brominated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives | Gram-positive cocci and yeasts | Brominated compounds showed notable activity. | google.com |
The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiotracers for nuclear imaging techniques like SPECT. Radioisotopes of iodine, particularly Iodine-123 (¹²³I), are widely used for this purpose due to their favorable decay characteristics, including a 159 keV gamma emission suitable for SPECT imaging and a manageable half-life. smolecule.com
The process involves replacing the stable iodine atom on the precursor molecule with a radioactive isotope, a method known as iododestannylation or other radio-iodination techniques. researchgate.net The resulting radiolabeled molecule retains the biological targeting properties of the original compound, allowing for non-invasive in vivo imaging of its distribution and target engagement.
Research has demonstrated the successful synthesis of ¹²³I-labeled radioligands starting from benzofuran-2-carboxylic acid to image sigma receptors in the brain. researchgate.net For example, [¹²³I]ZIENT, a nortropane derivative, and [¹²³I]1, a benzylpiperazine derivative, have been developed and evaluated as selective SPECT imaging agents for serotonin (B10506) transporters and sigma receptors, respectively. researchgate.netbldpharm.com These studies underscore the utility of the iodo-benzofuran scaffold in developing novel imaging probes to study neurological pathways and disease states. researchgate.netlookchem.com
Applications in Material Science Research
The benzofuran scaffold is not only relevant in medicinal chemistry but also serves as a valuable building block in material science. chemimpex.comontosight.ai Its rigid, planar, and electron-rich structure imparts useful optical and electronic properties to materials into which it is incorporated. Derivatives of benzofuran-2-carboxylic acid are used in the development of advanced materials such as polymers, coatings, and organic electronics. chemimpex.comsmolecule.com
A significant area of application is in the field of organic electronics. Benzofuran derivatives have been investigated for their use in:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the benzofuran nucleus make it a candidate for emissive materials in OLEDs. ingentaconnect.comresearchgate.net Specific phenylanthracene-substituted benzofuran derivatives have been synthesized and used as the emissive layer in blue OLED devices, achieving high external quantum efficiencies. ingentaconnect.com
Organic Photovoltaics (OPVs): The benzofuran structure is related to other heterocyclic systems like benzodifuran (BDF) and benzothiophene, which are crucial components in high-efficiency organic solar cells. nih.govacs.org The favorable electronic properties and potential for molecular stacking make benzofuran-based materials attractive for use as semiconductor materials in OPVs. nih.gov
Organic Field-Effect Transistors (OFETs): Fused-ring systems containing benzofuran motifs are explored for the construction of OFETs, which are fundamental components of modern flexible electronics. acs.org
Furthermore, the benzofuran scaffold is a subject of research in nonlinear optics (NLO) . nih.gov Materials with strong NLO responses are in demand for applications in photonics, such as optical data storage and frequency conversion. mdpi.comucf.edu Studies have shown that modifying the benzofuran structure with electron-donating and electron-withdrawing groups can modulate its linear and nonlinear optical properties. nih.gov This tunability makes benzofuran derivatives, including those based on the carboxylic acid, promising candidates for creating advanced optical materials. nih.govscilit.com
Role as Ligands in Coordination Chemistry
The carboxylic acid group is a versatile functional group in coordination chemistry, capable of binding to metal ions in several modes, including monodentate, bidentate, and bridging fashions. This allows for the construction of diverse metal-organic architectures. While specific studies detailing the use of this compound as a primary ligand in coordination complexes are not extensively documented in publicly available literature, its structure suggests clear potential for such applications. The carboxylate group can coordinate with a variety of metal centers, and the iodobenzofuran backbone could influence the resulting complex's electronic, photophysical, or biological properties. For instance, iodinated nanoscale coordination polymers have been explored as potential contrast agents for computed tomography, highlighting a potential application area for metal complexes derived from iodinated ligands. nih.gov
Integration into Polymer and Composite Materials
The development of polymers from renewable or specialized heterocyclic building blocks is a major focus in materials science. Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid, are recognized for their potential as bio-based alternatives to petroleum-derived plastics. acs.org Similarly, iodinated monomers are utilized to create specialized polymers with specific properties, such as radiopacity for medical devices. google.comnih.gov
Although direct polymerization of this compound has not been specifically reported, its structure presents possibilities for integration into polymer chains. The carboxylic acid can be converted into an ester or acid chloride to facilitate polymerization reactions. The iodine atom could serve as a site for subsequent cross-coupling reactions to graft side chains or create cross-linked materials. Furthermore, the incorporation of the heavy iodine atom would increase the polymer's density and X-ray attenuation, a desirable property for developing radiopaque biomaterials. nih.gov
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems and donor-π-acceptor (D-π-A) architectures are of significant interest for their non-linear optical (NLO) properties, which have applications in photonics and optoelectronics. researchgate.net The benzofuran ring acts as a π-system that can be functionalized to create such NLO-active chromophores. researchgate.net Theoretical and experimental studies on various benzofuran derivatives have demonstrated their potential as NLO materials. researchgate.netresearchgate.net
While NLO studies specifically focused on this compound are not found in the reviewed literature, the general principles of NLO material design suggest its potential. The benzofuran ring system provides π-conjugation, the carboxylic acid group can act as an electron-accepting group, and the iodine atom, through its electron-donating and heavy-atom effects, can modulate the electronic structure. Modulation of the benzofuran structure with different donor and acceptor substituents has been shown to influence the linear and nonlinear optical properties. researchgate.net However, dedicated research is required to characterize the specific NLO response of this particular compound.
Use as Building Blocks for Functional Materials
The most clearly documented application of this compound is its use as a key intermediate or building block in the synthesis of more complex, functional molecules, particularly for pharmaceutical applications. chimicatechnoacta.runih.gov The benzofuran scaffold is a privileged structure in medicinal chemistry, and the iodo and carboxylic acid groups provide versatile handles for synthetic elaboration. nih.govmdpi.com
A notable example is the synthesis of high-affinity and selective D3 receptor antagonists. In this context, this compound serves as the foundational heterocyclic carboxylate that is coupled with other molecular fragments to build the final, biologically active compound. nih.gov
Table 1: Synthesis of a D3 Receptor Antagonist Precursor using this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Application of Product | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Iodosalicylaldehyde | Diethyl bromomalonate | Toluene (B28343), tert-butyl ammonium (B1175870) iodide, K₂CO₃, reflux | Ethyl 5-iodobenzofuran-2-carboxylate | Intermediate | nih.gov |
| 2 | Ethyl 5-iodobenzofuran-2-carboxylate | - | Basic hydrolysis (e.g., KOH/ethanol) | This compound | Building Block | nih.gov |
This synthetic utility is further highlighted by research on Escherichia coli DsbA inhibitors, where 6-iodobenzofuran-3-yl)acetic acid (a related isomer) was used due to the higher reactivity of the iodo-substituent in cross-coupling reactions compared to its bromo-analogue. nih.gov This demonstrates the value of the iodobenzofuran scaffold as a versatile platform for developing biologically active agents.
Applications in Chemical Biology Research
Chemical Probe Development for Biological Pathways (non-clinical)
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in complex biological systems. nih.govyoutube.com The development of fluorescent probes, in particular, has become an indispensable tool for bioimaging. mdpi.com Key features of a chemical probe include high affinity and selectivity for its target, and often a reporter group (like a fluorophore) or a reactive group for covalent labeling.
The benzofuran scaffold is a component of many biologically active molecules and has been investigated for creating probes. nih.govnih.gov For example, radioiodinated benzofuran derivatives have been synthesized for imaging amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's disease. acs.org This highlights the utility of the iodobenzofuran structure in designing probes for specific biological targets.
While there are no specific reports of this compound being developed as a chemical probe in the reviewed literature, its structure possesses features that could be exploited for this purpose. The carboxylic acid could be used to link the molecule to a fluorophore or other reporter tag, while the iodobenzofuran core could serve as the recognition element for a specific protein binding site. The iodine atom itself could be replaced with a radioisotope (e.g., ¹²⁵I) for use in radioligand binding assays or imaging applications. acs.org However, realizing this potential would require dedicated research to identify a biological target and optimize the structure for probe development.
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable methods for the synthesis of 5-Iodobenzofuran-2-carboxylic acid and its derivatives is paramount for enabling its broader application. While classical methods for benzofuran (B130515) synthesis exist, future research should focus on modern catalytic approaches that offer improved yields, functional group tolerance, and environmental compatibility.
One promising avenue is the continued development of palladium-catalyzed reactions. For instance, methods for the synthesis of 2,3-disubstituted benzofurans have been developed using palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids. nih.gov Adapting these methods to start with 4-iodophenol (B32979) could provide a direct route to the target scaffold. Similarly, palladium-catalyzed carbonylative cyclization of o-alkynylphenols offers another pathway that could be explored. core.ac.uk Microwave-assisted synthesis, which has been shown to expedite the Perkin rearrangement for producing benzofuran-2-carboxylic acids from 3-halocoumarins, could also be optimized for the synthesis of the 5-iodo analogue, significantly reducing reaction times. nih.gov
Direct C-H functionalization represents a state-of-the-art strategy for atom-economical synthesis. Research into the regioselective iodination of the benzofuran-2-carboxylic acid core at the 5-position is a critical area. acs.org While electrophilic iodination of aromatic compounds can be challenging due to the reactivity of iodine, methods using N-iodosuccinimide (NIS) with a catalytic acid or employing oxidizing agents to generate a more potent electrophilic iodine species could be investigated. acs.orgwikipedia.orgresearchgate.net Electrochemical methods for generating iodinating agents in situ also present a green alternative to traditional reagents. nih.gov
Below is a table summarizing potential synthetic strategies:
| Synthetic Strategy | Key Reactants | Potential Advantages | Relevant Research |
| Palladium-Catalyzed Annulation | 4-Iodophenol, Alkenylcarboxylic acid | High regioselectivity, use of inexpensive reagents | nih.gov |
| Palladium-Catalyzed Carbonylative Cyclization | 2-alkynyl-4-iodophenol | Atom economy, direct introduction of carboxylic acid | core.ac.ukrsc.org |
| Microwave-Assisted Perkin Rearrangement | Substituted 3-halo-6-iodocoumarin | Rapid reaction times, high yields | nih.gov |
| Direct C-H Iodination | Benzofuran-2-carboxylic acid, NIS/acid or other iodinating agents | Atom economy, late-stage functionalization | acs.orgresearchgate.net |
| Electrochemical Iodination | Benzofuran-2-carboxylic acid, Iodide source | Green chemistry, in situ reagent generation | nih.gov |
In-depth Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The iodine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, and detailed mechanistic studies of these transformations are warranted.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aryl iodide and a boronic acid or ester is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Mechanistic investigations should focus on the oxidative addition of the C-I bond to the palladium(0) catalyst, the transmetalation with the boronic acid derivative, and the final reductive elimination to yield the coupled product. The influence of ligands, bases, and solvents on the efficiency and selectivity of this reaction with the this compound substrate should be systematically studied. yonedalabs.com The presence of the carboxylic acid group could potentially influence the catalytic cycle, and its role as a possible coordinating group should be considered. nih.gov
Sonogashira Coupling: The coupling of the 5-iodo position with terminal alkynes via a palladium and copper co-catalyzed process is another key transformation. organic-chemistry.orgnih.gov Mechanistic studies should elucidate the roles of both the palladium and copper catalysts in the reaction with this specific substrate. Understanding the potential for homocoupling of the alkyne and the conditions that favor the desired cross-coupling product is essential for optimizing this reaction. rsc.org
Electrophilic Aromatic Substitution: The benzofuran ring itself can undergo further electrophilic substitution. Mechanistic studies should aim to understand the regioselectivity of these reactions on the this compound scaffold. The directing effects of the iodine atom and the carboxylic acid group will influence the position of further substitution (e.g., at the 3, 4, 6, or 7-positions). Computational studies can complement experimental work to predict the most likely sites of electrophilic attack by analyzing the stability of the intermediate sigma complexes. stackexchange.com
Advanced Structural Correlative Studies
Detailed structural characterization of this compound and its derivatives is fundamental to understanding their chemical and physical properties. A combination of advanced spectroscopic and crystallographic techniques should be employed.
X-ray Crystallography: Single-crystal X-ray diffraction studies are invaluable for providing unambiguous proof of structure and for understanding the three-dimensional arrangement of molecules in the solid state. For this compound, crystallographic analysis can reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the iodine atom. These interactions can significantly influence the material's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR studies, including 1H, 13C, and advanced 2D techniques (COSY, HSQC, HMBC), are essential for confirming the structure of new derivatives in solution. The chemical shifts and coupling constants will provide insights into the electronic environment of the benzofuran core and the influence of various substituents.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, particularly the characteristic frequencies of the carboxylic acid and the C-I bond. These techniques can be used to study intermolecular interactions, such as the hydrogen bonding of the carboxylic acid, which often manifests as a broad absorption in the IR spectrum. researchgate.net
Integration of Hybrid Computational Approaches for Deeper Insights
Computational chemistry offers a powerful toolkit for complementing experimental research and for predicting the properties and reactivity of this compound and its derivatives.
Density Functional Theory (DFT): DFT calculations can be employed to investigate a wide range of molecular properties. researchgate.netnih.gov These include:
Structural Optimization: To predict the ground-state geometry of the molecule.
Vibrational Frequencies: To aid in the assignment of experimental IR and Raman spectra.
Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its potential as an electronic material. The HOMO-LUMO gap is a key parameter in this regard. nih.gov
Reaction Mechanisms: DFT can be used to model the transition states and intermediates of chemical reactions, providing a deeper understanding of the reaction pathways and activation energies.
Molecular Docking: For applications in medicinal chemistry, molecular docking is a crucial computational technique. mdpi.com It can be used to predict the binding mode and affinity of this compound derivatives to the active sites of biological targets, such as protein kinases. tandfonline.comresearchgate.net These in silico studies can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
| Computational Method | Application | Predicted Properties | Relevant Research |
| Density Functional Theory (DFT) | Structural and electronic analysis, reaction mechanisms | Optimized geometry, vibrational frequencies, HOMO/LUMO energies, reaction pathways | researchgate.netnih.govnih.gov |
| Molecular Docking | Virtual screening, binding mode prediction | Binding affinity, protein-ligand interactions | mdpi.comtandfonline.comresearchgate.net |
Exploration of New Biological Target Classes and Mechanisms In Vitro
The benzofuran scaffold is a well-established pharmacophore, and derivatives of benzofuran-2-carboxylic acid have shown promise as inhibitors of various enzymes, particularly protein kinases. nih.govresearchgate.net The unique substitution pattern of this compound makes it an attractive starting point for exploring new biological targets.
Protein Kinase Inhibitors: A significant body of research has demonstrated that benzofuran derivatives can inhibit a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), mTOR, and Pim kinases. tandfonline.commdpi.comresearchgate.net Future research should involve screening libraries derived from this compound against a broad panel of protein kinases to identify novel and selective inhibitors. The iodine atom can be used as a handle to introduce a variety of substituents via cross-coupling reactions, allowing for the exploration of different regions of the kinase active site.
Other Potential Targets: Beyond kinases, the structural features of this compound may allow it to interact with other classes of biological targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the iodinated phenyl ring can participate in hydrophobic and halogen bonding interactions. Screening against other enzyme classes and receptor families could uncover new therapeutic applications.
Expansion into Emerging Material Science Applications
Iodinated aromatic and heterocyclic compounds are of growing interest in the field of material science, particularly in organic electronics. The presence of the heavy iodine atom can influence the electronic properties and intermolecular interactions of the material.
Organic Semiconductors: The extended π-system of the benzofuran core, coupled with the potential for strong intermolecular interactions facilitated by the iodine and carboxylic acid groups, suggests that derivatives of this compound could be explored as organic semiconductors. The iodine atom can influence the molecular packing in the solid state, which is a critical factor for charge transport.
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of derivatives of this compound should be investigated. The heavy iodine atom can promote intersystem crossing, which could be exploited in the design of phosphorescent emitters for OLEDs.
Functional Polymers: The 5-iodo and 2-carboxylic acid functionalities provide two distinct points for polymerization. This could allow for the synthesis of novel conjugated polymers with tailored electronic and optical properties.
Development of Fragment-Based and Diversity-Oriented Synthesis Libraries
This compound is an ideal scaffold for both fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).
Fragment-Based Drug Discovery (FBDD): The core molecule itself can be considered a fragment. Its interactions with biological targets can be studied using biophysical techniques such as surface plasmon resonance (SPR) and X-ray crystallography. The iodine atom then provides a vector for growing the fragment into a more potent lead compound through targeted modifications.
Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse molecules to explore chemical space. acs.orgnih.govresearchgate.net this compound is a valuable starting point for DOS due to its three orthogonal functional groups. The carboxylic acid can be converted into a wide range of amides, esters, and other functional groups. The iodine atom can be replaced with a vast array of substituents using palladium-catalyzed cross-coupling reactions. researchgate.net Furthermore, the benzofuran ring itself can be subjected to various transformations. This multi-directional diversification can rapidly generate a library of complex and diverse molecules for high-throughput screening. acs.org
Q & A
Q. What are the standard synthetic routes for preparing 5-iodobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) Formation of the ethyl ester via condensation of 5-iodosalicylaldehyde with diethyl bromomalonate in the presence of K₂CO₃ and tert-butyl ammonium iodide under reflux (toluene, 36 h), yielding this compound ethyl ester (65% yield) . (2) Basic hydrolysis of the ester using ethanol and aqueous KOH under reflux (1 h), followed by acidification to precipitate the final carboxylic acid (66% yield). Optimization includes monitoring reaction progress via TLC and adjusting catalyst loading or reflux duration to improve yields. NMR (¹H and ¹³C) is critical for confirming intermediate and final product structures .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 7.53 (d, J = 9.2 Hz), 7.55 (s), 7.75 (dd, J = 1.6, 8.8 Hz), and 8.15 (d, J = 1.6 Hz) for aromatic protons, while ¹³C NMR confirms the carboxylic acid (δ 160.5) and iodinated benzofuran backbone .
- HPLC/MS : To assess purity and detect byproducts from incomplete hydrolysis or residual solvents.
- Elemental Analysis : Verify iodine content for stoichiometric consistency.
Advanced Research Questions
Q. How can microwave-assisted Suzuki coupling be applied to derivatize this compound for drug discovery?
The iodine substituent serves as a reactive site for cross-coupling reactions. Using a palladium catalyst (e.g., 2-quinolinealdoxime-Pd(II) complex), microwave irradiation (e.g., 100–150°C, 10–30 min) enables efficient coupling with aryl boronic acids to generate 5-arylbenzofuran-2-carboxylates. This method reduces reaction time and improves yields compared to traditional heating. Post-coupling hydrolysis yields novel carboxylic acid derivatives for SAR studies .
Q. What role does this compound play in designing 5-HT4 receptor agonists or VLA-4 antagonists?
Structural analogs of benzofuran carboxylic acids (e.g., 5-chloro derivatives) have shown activity as 5-HT4 receptor agonists in gastrointestinal motility studies and as VLA-4 antagonists in asthma models . The iodine atom may enhance binding affinity via hydrophobic interactions or serve as a radiolabeling site (e.g., ¹²⁵I) for receptor mapping. Researchers should test derivatives in vitro (e.g., cAMP assays for 5-HT4) and in vivo (e.g., eosinophil infiltration models for VLA-4) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Impurities may include unreacted starting materials (e.g., 5-iodosalicylaldehyde) or dehalogenated byproducts. Capillary electrophoresis with UV detection or UPLC-MS/MS using polar reversed-phase columns (e.g., C18 with 0.1% formic acid) can separate and quantify impurities at ppm levels. Method validation should include spike-recovery experiments and LOQ determination .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
- Acidic Conditions : The carboxylic acid group is stable, but prolonged exposure to strong acids (e.g., HCl) may cleave the furan ring.
- Basic Conditions : Degradation via esterification or decarboxylation is possible at high pH.
- Oxidative Conditions : Iodine may oxidize to hypoiodite; monitor using iodometric titration. Stability studies should employ accelerated aging (40°C/75% RH) with HPLC monitoring .
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 65% ester vs. 66% acid) may arise from incomplete hydrolysis or purification losses. Reproducibility requires strict control of:
- Reaction Scale : Small-scale reactions (<10 mmol) often report higher yields.
- Work-Up : Efficient extraction (e.g., ethyl acetate/water partitioning) minimizes product loss.
- Crystallization : Slow cooling in ethanol/water enhances crystal purity .
Methodological Considerations
- Safety : Handle with PPE in a fume hood; iodine vapors and acidic hydrolysis byproducts require proper ventilation .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT) to confirm assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
